Structural Differentiator: Cyclopentylamino vs. Cyclohexylamino at Position 3 Modulates Ring Size, Conformational Flexibility, and Predicted Target Binding
The target compound bears a cyclopentylamino substituent at the 3-position of the 1,2,4-triazin-5(4H)-one ring. Its closest commercially cataloged analog, 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-44-3), replaces this with a cyclohexylamino group. The cyclopentyl ring (5-membered) introduces a smaller steric footprint and distinct conformational preference relative to the cyclohexyl ring (6-membered). In kinase inhibitor design literature, the cyclopentyl-to-cyclohexyl substitution has been shown to alter binding mode, potency, and selectivity profiles in related heterocyclic systems, though no direct head-to-head comparison exists for these two specific compounds [1]. The 4-ethoxybenzyl group at position 6 differentiates this compound from analogs bearing 4-methoxybenzyl, 4-isopropylbenzyl, or unsubstituted benzyl groups, each of which confers distinct lipophilicity (calculated logP) and hydrogen-bond acceptor properties that can affect target engagement and solubility [2].
| Evidence Dimension | 3-position amino substituent ring size and conformational flexibility |
|---|---|
| Target Compound Data | Cyclopentylamino (5-membered ring; C₅H₉N–); MW 314.38 g/mol; C₁₇H₂₂N₄O₂ |
| Comparator Or Baseline | 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one: cyclohexylamino (6-membered ring; C₆H₁₁N–); MW 328.41 g/mol; C₁₈H₂₄N₄O₂ [estimated from analog CAS 899943-44-3] |
| Quantified Difference | Ring size difference: 5-membered (cyclopentyl) vs. 6-membered (cyclohexyl). MW difference: ~14 g/mol. Conformational degrees of freedom differ by one methylene unit. |
| Conditions | Structural comparison based on chemical identity; no comparative biological assay data available. |
Why This Matters
For researchers conducting structure-activity relationship (SAR) studies or optimizing lead compounds, the cyclopentylamino moiety represents a distinct pharmacophoric element whose steric and conformational properties cannot be recapitulated by cyclohexylamino or acyclic amino analogs, making direct substitution scientifically invalid without confirmatory testing.
- [1] Novodvorskyi Y, Lesyk R, Komarov I, Lega D, Zhuravel I, Moskalenko O, Sukhoveev V, Demchenko A. Synthesis and evaluation of anti-yellow fever virus activity of new 6-aryl-3-R-amino-1,2,4-triazin-5(4H)-ones. Eur J Med Chem. 2023;248:115117. (Demonstrates that variation in R-amino substituent on this scaffold modulates antiviral activity.) View Source
- [2] Chemical vendor catalog data for closely related analogs: 3-(cyclohexylamino)-6-(4-ethoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-44-3); 3-(cyclopentylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (CAS 905765-08-4); 3-(cyclopentylamino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one (CAS 899943-45-4). Molecular formulas and MWs confirmed via CAS registry. View Source
